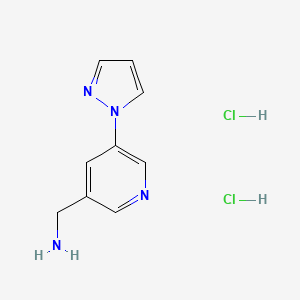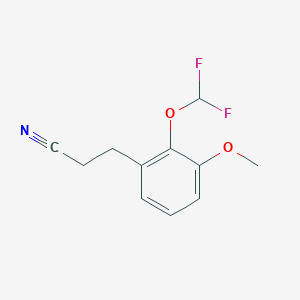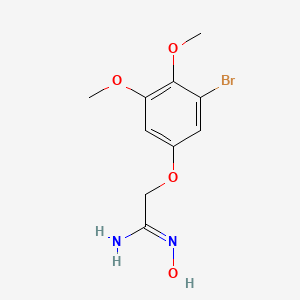
(Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N'-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by the presence of a bromo-substituted phenoxy group and a hydroxyacetimidamide moiety
Métodos De Preparación
The synthesis of (Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4,5-dimethoxyphenol, followed by the formation of the phenoxy group through nucleophilic substitution. The final step involves the introduction of the hydroxyacetimidamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
(Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The hydroxyacetimidamide moiety can undergo hydrolysis in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
(Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
(Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:
(Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide analogs: These compounds have similar structures but differ in the substitution pattern or functional groups.
Phenoxy derivatives: Compounds with a phenoxy group but different substituents or functional groups.
Hydroxyacetimidamide derivatives: Compounds with a hydroxyacetimidamide moiety but different aromatic or aliphatic groups.
The uniqueness of (Z)-2-(3-bromo-4,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13BrN2O4 |
|---|---|
Peso molecular |
305.12 g/mol |
Nombre IUPAC |
2-(3-bromo-4,5-dimethoxyphenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H13BrN2O4/c1-15-8-4-6(17-5-9(12)13-14)3-7(11)10(8)16-2/h3-4,14H,5H2,1-2H3,(H2,12,13) |
Clave InChI |
GHWBCHGJWMMBDS-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)OC/C(=N/O)/N)Br)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)OCC(=NO)N)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-Dihydroxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14870311.png)




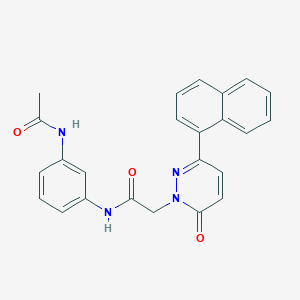
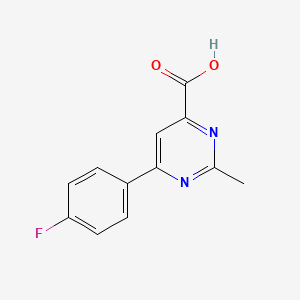
![2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
![5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)
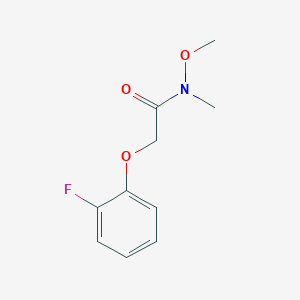

![8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14870401.png)
